

YCH1899: A New-Generation PARP Inhibitor Overcoming Resistance in Pancreatic Cancer

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Compound of Interest

Compound Name: YCH1899

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Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a grim prognosis. While Poly (ADP-ribose) polymerase (PARP) inhibitors have shown promise in treating BRCA-mutant pancreatic cancers, the development of resistance is a significant clinical challenge. **YCH1899**, a novel phthalazin-1(2H)-one derivative, has emerged as a potent, orally active PARP1/2 inhibitor.[1][2] Notably, **YCH1899** demonstrates significant efficacy in both sensitive and PARP inhibitor-resistant pancreatic cancer models, suggesting its potential to address a critical unmet need in pancreatic cancer therapy. This document provides a comprehensive technical overview of **YCH1899**, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction to YCH1899

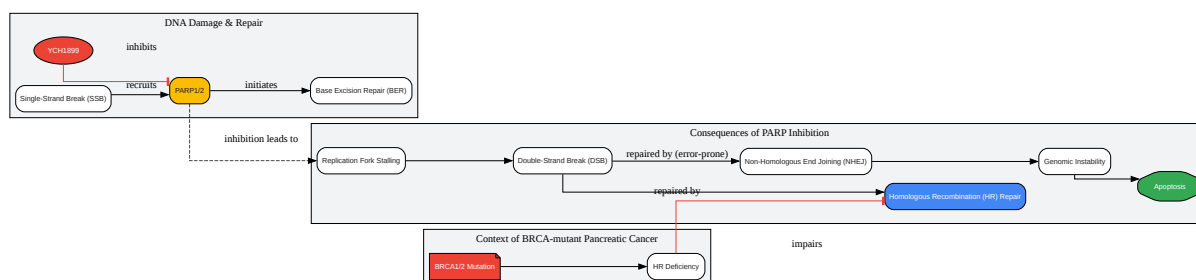
YCH1899 is a highly potent inhibitor of PARP1 and PARP2, with IC₅₀ values of less than 0.001 nM for both enzymes.[2][3] Its chemical structure is 4-[[3-[[3-(5-bromo-2-furanyl)-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone.[3] A key feature of **YCH1899** is its ability to overcome acquired resistance to other PARP inhibitors, such as olaparib and talazoparib.[1][4][5] This is particularly relevant in pancreatic cancer, where resistance mechanisms can limit the long-term efficacy of existing PARP inhibitors.

Mechanism of Action: Overcoming Resistance

The primary mechanism of action of PARP inhibitors is based on the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2. PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.

YCH1899's ability to overcome resistance is a key differentiator. Studies have shown that **YCH1899** retains its cytotoxic activity in pancreatic cancer cells that have developed resistance to olaparib and talazoparib.^{[1][4][5]} This efficacy is maintained even in cells where resistance is conferred by the restoration of BRCA1/2 function or the loss of 53BP1.^{[1][4][5]}

Signaling Pathway of PARP Inhibition by YCH1899



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Caption: Signaling pathway of **YCH1899**-mediated PARP inhibition in BRCA-mutant pancreatic cancer.

Preclinical Data

In Vitro Efficacy

YCH1899 has demonstrated potent anti-proliferative activity in various pancreatic cancer cell lines. Of particular note is its efficacy in the Capan-1 cell line, which harbors a BRCA2 mutation.

Cell Line	Parent/Resistant	IC50 (nM)
Capan-1	Parental	0.10
Capan-1/OP	Olaparib-Resistant	0.89
Capan-1/TP	Talazoparib-Resistant	1.13

Data sourced from MedchemExpress and Sun et al., J Med Chem, 2023.[2][5]

In Vivo Efficacy

The anti-tumor activity of **YCH1899** has been evaluated in xenograft models using olaparib-resistant Capan-1 cells.

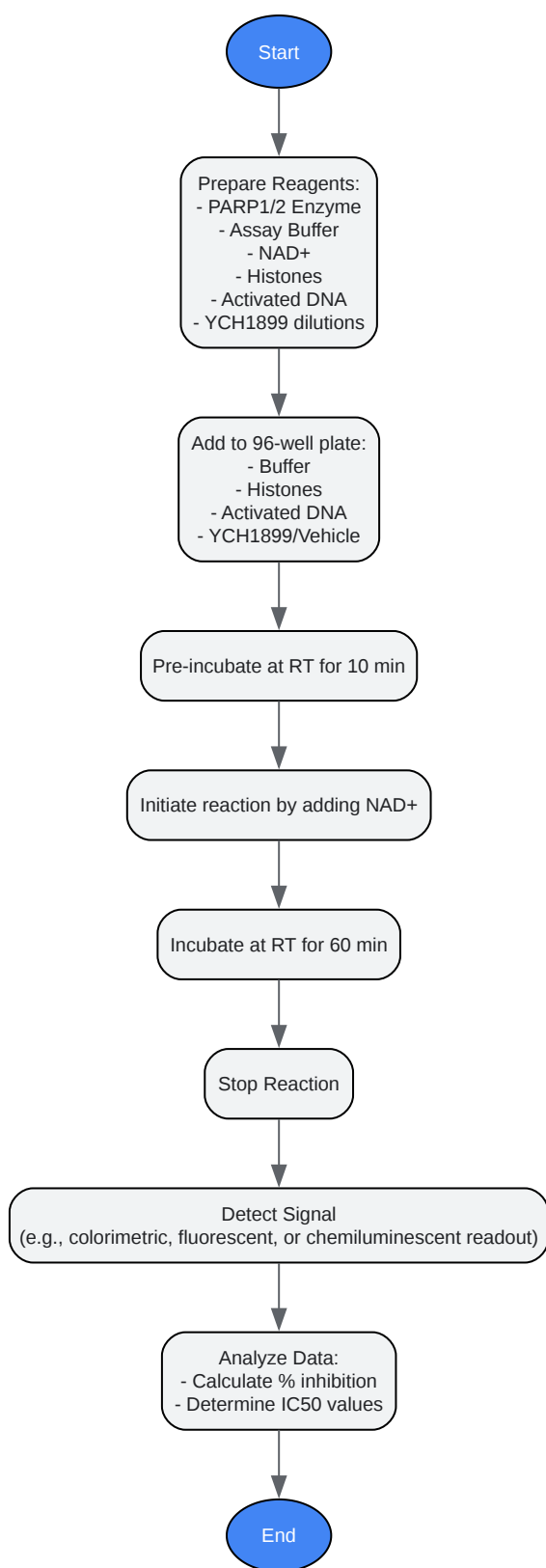
Treatment Group	Dose (mg/kg)	Administration	Tumor Growth Inhibition (T/C%)
Vehicle Control	-	Oral, once daily	-
YCH1899	12.5	Oral, once daily	48.92
YCH1899	25	Oral, once daily	13.87

Data sourced from MedchemExpress.[2]

Experimental Protocols

PARP1/2 Enzymatic Assay

This protocol is a general guideline for determining the enzymatic activity of PARP1 and PARP2 and the inhibitory potential of **YCH1899**.



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Caption: Experimental workflow for a PARP1/2 enzymatic assay.

Methodology:

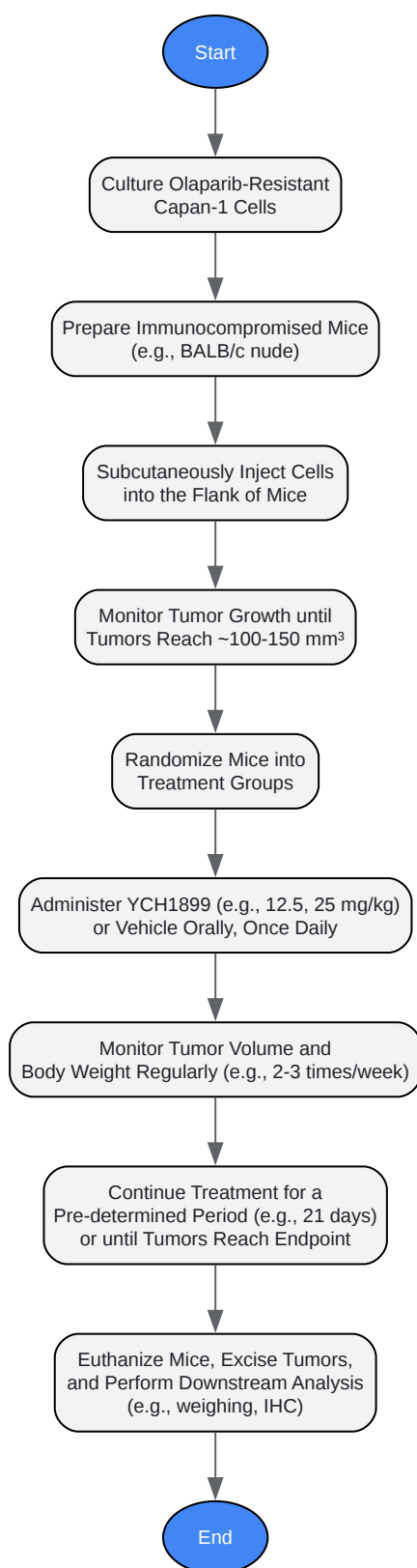
- Reagent Preparation:
 - Reconstitute recombinant human PARP1 or PARP2 enzyme in assay buffer.
 - Prepare a stock solution of **YCH1899** in DMSO and perform serial dilutions to achieve the desired concentrations.
 - Prepare solutions of NAD⁺, histones (as a substrate for PARP), and activated DNA (to stimulate PARP activity).
- Assay Procedure:
 - In a 96-well plate, add assay buffer, histones, and activated DNA to each well.
 - Add diluted **YCH1899** or vehicle (DMSO) to the respective wells.
 - Pre-incubate the plate at room temperature for 10 minutes.
 - Initiate the enzymatic reaction by adding NAD⁺ to all wells.
 - Incubate the plate at room temperature for 60 minutes.
 - Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution).
 - Detect the signal using a plate reader. The detection method will vary depending on the assay kit (e.g., colorimetric, fluorescent, or chemiluminescent).
- Data Analysis:
 - Calculate the percentage of PARP inhibition for each concentration of **YCH1899** relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Capan-1)

Methodology:

- Cell Culture:
 - Culture Capan-1 human pancreatic adenocarcinoma cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Procedure:
 - Seed Capan-1 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Treat the cells with serial dilutions of **YCH1899** or vehicle control (DMSO).
 - Incubate the plates for 72 hours.
 - Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT.
 - Measure the signal (luminescence or absorbance) using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated control wells.
 - Calculate the IC₅₀ value as described for the enzymatic assay.

In Vivo Xenograft Study (Olaparib-Resistant Capan-1)



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Caption: Experimental workflow for an in vivo xenograft study.

Methodology:

- Animal Model:
 - Use female BALB/c nude mice, 6-8 weeks old.
- Tumor Cell Implantation:
 - Harvest olaparib-resistant Capan-1 cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).
 - Subcutaneously inject 5×10^6 cells in a volume of 100 μ L into the right flank of each mouse.
- Treatment:
 - Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
 - Prepare **YCH1899** in a suitable vehicle (e.g., 0.5% methylcellulose).
 - Administer **YCH1899** orally, once daily, at the desired doses (e.g., 12.5 and 25 mg/kg). The control group receives the vehicle only.
 - Continue treatment for a specified period, for instance, 21 days.
- Efficacy Evaluation:
 - Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
 - The tumor growth inhibition (T/C%) can be calculated as $(\text{mean tumor volume of treated group} / \text{mean tumor volume of control group}) \times 100$.

Conclusion and Future Directions

YCH1899 represents a promising next-generation PARP inhibitor with the potential to overcome acquired resistance in pancreatic cancer. Its potent anti-tumor activity in preclinical models, particularly in olaparib- and talazoparib-resistant settings, warrants further investigation. Future studies should focus on elucidating the detailed molecular mechanisms by which **YCH1899** circumvents resistance, evaluating its efficacy in combination with other therapeutic agents, and ultimately, advancing it into clinical trials for patients with advanced pancreatic cancer. The detailed protocols provided herein offer a framework for researchers to further explore the therapeutic potential of this novel compound.

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